molecular formula C11H15NO3 B2850860 ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate CAS No. 1183776-49-9

ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate

Cat. No.: B2850860
CAS No.: 1183776-49-9
M. Wt: 209.245
InChI Key: LNMFDUNBZWQDOA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate typically involves the condensation of 2,5-dimethylpyrrole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Ethyl 2-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)acetate.

    Reduction: Ethyl 2-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate.

    Substitution: Ethyl 2-(3-bromo-2,5-dimethyl-1H-pyrrol-1-yl)acetate.

Scientific Research Applications

Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential drug candidates for the treatment of various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Materials Science: Pyrrole derivatives are used in the development of conductive polymers and other advanced materials.

Comparison with Similar Compounds

Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate can be compared with other pyrrole derivatives, such as:

    Ethyl 2-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)acetate: Similar structure but with a carboxylic acid group instead of a formyl group.

    Ethyl 2-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate: Similar structure but with a hydroxymethyl group instead of a formyl group.

    Ethyl 2-(3-bromo-2,5-dimethyl-1H-pyrrol-1-yl)acetate: Similar structure but with a bromo group instead of a formyl group.

Properties

IUPAC Name

ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-4-15-11(14)6-12-8(2)5-10(7-13)9(12)3/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMFDUNBZWQDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=C1C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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